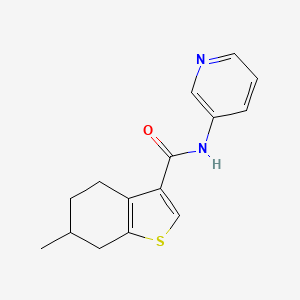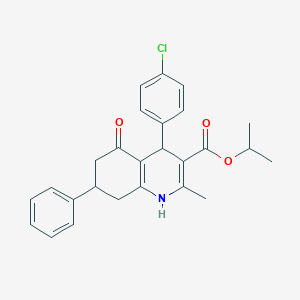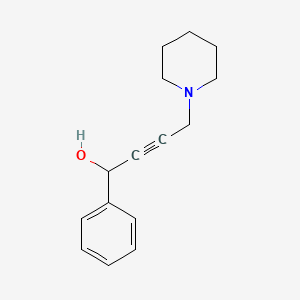
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as LFM-A13, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. LFM-A13 is a member of the isoxazolecarboxamide family, which has been shown to possess anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide inhibits the activity of several enzymes by binding to their ATP-binding sites. It has been shown to inhibit the activity of IKKβ by preventing the phosphorylation of IκBα, which leads to the inhibition of NF-κB activation. This compound has also been shown to inhibit the activity of CK1α and GSK3β, which are involved in the regulation of various cellular processes such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB, which leads to the reduction of pro-inflammatory cytokines and chemokines. It has also been shown to possess anti-tumor properties by inhibiting the growth and proliferation of cancer cells. This compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its specificity towards its target enzymes. This compound has been shown to selectively inhibit the activity of IKKβ, CK1α, and GSK3β, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its low solubility in water, which requires the use of organic solvents.
Direcciones Futuras
For the research on 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide include the development of more potent and selective analogs, the evaluation of its therapeutic potential in various disease models, and the investigation of its mechanism of action in more detail. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 5-fluoro-2-methylphenylamine to form 2-chloro-N-(5-fluoro-2-methylphenyl)benzamide. This intermediate is then reacted with isoxazole-5-carboxylic acid in the presence of a coupling agent to form this compound. The overall yield of this process is approximately 50%.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including IKKβ, CK1α, and GSK3β, which are involved in various cellular processes such as inflammation, cancer, and neurodegenerative diseases. This compound has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. It has also been shown to possess anti-tumor properties by inhibiting the growth and proliferation of cancer cells. This compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-10-7-8-12(20)9-15(10)21-18(23)16-11(2)24-22-17(16)13-5-3-4-6-14(13)19/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGHHWVTBHVIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B5212926.png)

![2-(3-nitrophenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-imine hydrobromide](/img/structure/B5212949.png)
![3-benzyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212959.png)
![2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene](/img/structure/B5212974.png)
![ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5212991.png)

![benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B5213002.png)

![1-(3,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5213009.png)


![2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B5213021.png)
![N-1,3-benzodioxol-5-yl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5213026.png)